molecular formula C25H23N3O3 B213896 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

カタログ番号 B213896
分子量: 413.5 g/mol
InChIキー: AHIXNYGUECKYOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, also known as DPPM, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. In

科学的研究の応用

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have various scientific research applications, including its use as a potential anticancer agent. Studies have shown that N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

作用機序

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide also inhibits the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. In neurodegenerative diseases, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the aggregation of amyloid beta peptides. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have anti-inflammatory and antioxidant effects.

実験室実験の利点と制限

One of the advantages of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide in lab experiments is its high purity and yield. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to be stable under various conditions, making it suitable for long-term studies. However, one of the limitations of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide is its low solubility in water, which may limit its use in certain experiments.

将来の方向性

There are several future directions for research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, including its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide and to optimize its synthesis method to improve its yield and purity. Furthermore, the development of new formulations of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide that can improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide is a novel compound that has shown potential applications in various scientific research fields, including its use as an anticancer agent and in the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of various signaling pathways and the aggregation of amyloid beta peptides. While N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has several advantages for use in lab experiments, its low solubility in water may limit its use in certain experiments. However, there are several future directions for research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, including its potential applications in the treatment of other diseases and the optimization of its synthesis method.

合成法

The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzaldehyde with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then treated with benzoyl chloride to obtain the final compound, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide. This method has been optimized to yield high purity and high yield of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide.

特性

製品名

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

分子式

C25H23N3O3

分子量

413.5 g/mol

IUPAC名

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H23N3O3/c1-30-22-14-13-19(15-23(22)31-2)25(29)26-16-20-17-28(21-11-7-4-8-12-21)27-24(20)18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,26,29)

InChIキー

AHIXNYGUECKYOO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

正規SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。